molecular formula C13H19NO4 B2678616 Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate CAS No. 60857-14-9

Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate

Cat. No. B2678616
Key on ui cas rn: 60857-14-9
M. Wt: 253.298
InChI Key: GPPROFFYWOEFCY-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

3,4-Dimethoxybenzaldehyde (2.358 g, 14.19 mmol) was dissolved in dry THF (14.19 ml) under nitrogen atmosphere, and a solution of glycine ethyl ester (1.33 g, 12.90 mmol) in dry THF (6.47 ml) was added followed by a solution of tetraisopropoxytitanium (5.73 ml, 19.35 mmol) in dry THF (5.83 ml). The resulting mixture was stirred at RT overnight. NaBH4 (1.366 g, 36.1 mmol) was suspended in abs. EtOH (46.3 ml) and added drop wise to the reaction mixture, stirring for 3 hours. The reaction mixture was treated with water (30 ml) and then filtered through a sintered glass funnel. The filtrate was partitioned between EtOAc and brine and the aqueous phase was extracted with EtOAc (2×). The combined organic layers were dried over Na2SO4 and the solvent was removed under vacuum affording 2.52 g of crude product. 1.4 g of this product were purified by chromatography on silica gel column (DCM:EtOAc=70:30 to 50:50) affording ethyl 2-(3,4-dimethoxybenzylamino)acetate (0.200 g, 0.790 mmol, MS/ESI+ 254.2 [MH]+)
Quantity
2.358 g
Type
reactant
Reaction Step One
Name
Quantity
14.19 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
6.47 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.366 g
Type
reactant
Reaction Step Three
Name
Quantity
46.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.83 mL
Type
solvent
Reaction Step Five
Quantity
5.73 mL
Type
catalyst
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH2:13]([O:15][C:16](=[O:19])[CH2:17][NH2:18])[CH3:14].[BH4-].[Na+].CCO>C1COCC1.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH:18][CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
2.358 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
14.19 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C)OC(CN)=O
Name
Quantity
6.47 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.366 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
46.3 mL
Type
reactant
Smiles
CCO
Step Five
Name
Quantity
5.83 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
5.73 mL
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between EtOAc and brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
affording 2.52 g of crude product
CUSTOM
Type
CUSTOM
Details
1.4 g of this product were purified by chromatography on silica gel column (DCM:EtOAc=70:30 to 50:50)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(CNCC(=O)OCC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.79 mmol
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 6.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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